molecular formula C17H12ClF3N4O B2700064 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide CAS No. 955976-46-2

5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B2700064
CAS No.: 955976-46-2
M. Wt: 380.76
InChI Key: FGEVDVPELLMCOX-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with chlorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions.

    Carbohydrazide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of carbohydrazide.

Uniqueness

5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4O/c18-12-6-4-10(5-7-12)15-9-14(16(26)23-22)24-25(15)13-3-1-2-11(8-13)17(19,20)21/h1-9H,22H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEVDVPELLMCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC(=N2)C(=O)NN)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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